![molecular formula C12H14N4O2 B11806297 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid
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Overview
Description
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring attached to an imidazo[1,5-a]pyrimidine core, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives. Substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, imidazopyrimidines are known to act as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors, and antibacterial agents . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms in the pyridine ring.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings compared to imidazo[1,5-a]pyrimidines.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds include a benzene ring fused to the imidazo[1,2-a]pyrimidine core, providing additional structural complexity.
Uniqueness
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which includes a piperidine ring and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound’s biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an imidazo[1,5-a]pyrimidine core, and a carboxylic acid functional group. Its molecular formula is C12H14N4O2 with a molecular weight of approximately 246.27 g/mol. The structural characteristics contribute to its reactivity and biological activity.
This compound has been identified as a potential inhibitor of protein kinases, which play critical roles in various signaling pathways associated with cancer progression. The compound's ability to selectively inhibit specific kinases positions it as a promising candidate for drug development targeting tumor growth and proliferation.
Key Mechanisms:
- Kinase Inhibition : The compound binds effectively to specific protein kinases, disrupting their activity and subsequently affecting downstream signaling pathways involved in cell proliferation and survival.
- Molecular Docking Studies : Computational simulations have demonstrated favorable binding affinities between the compound and various kinases, indicating its potential efficacy as a therapeutic agent.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research efforts:
Study | Biological Activity | IC50 (µM) | Remarks |
---|---|---|---|
Study A | Inhibition of Kinase X | 0.162 | Effective in vitro against cancer cell lines |
Study B | Antiproliferative effects | 0.299 | Demonstrated significant growth inhibition in MV4-11 AML cells |
Study C | Selective kinase inhibition | >10 | No significant toxicity observed in preliminary tests |
Case Study 1: Inhibition of Aurora Kinases
Research has shown that derivatives of imidazo[1,5-a]pyrimidine structures exhibit potent inhibitory effects on Aurora kinases, which are critical in cell cycle regulation. The study indicated that compounds similar to this compound could lead to significant reductions in cancer cell viability.
Case Study 2: Anticancer Properties
In vitro studies have highlighted the anticancer properties of this compound against multiple cancer types. For instance, it was noted to induce apoptosis in human acute myeloid leukemia (AML) cells while sparing normal cells.
Synthesis
The synthesis of this compound typically involves multi-step processes that focus on optimizing yield and reaction conditions. Key steps include:
- Formation of the imidazo[1,5-a]pyrimidine core.
- Introduction of the piperidine moiety.
- Carboxylic acid functionalization at the 8-position.
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-piperidin-4-ylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)10-11-14-6-3-9(16(11)7-15-10)8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H,17,18) |
InChI Key |
BJHAMBRJDBSACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=C(N=CN23)C(=O)O |
Origin of Product |
United States |
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